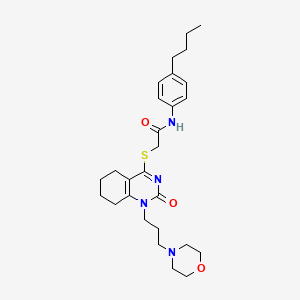

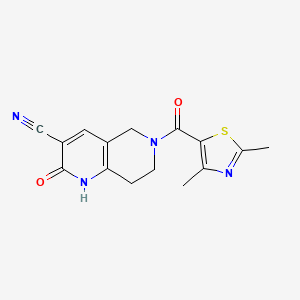

N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests it may have potential as a therapeutic agent, possibly in the realm of anti-cancer activity due to the presence of a quinazolinone core, which is often associated with such properties.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a series of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods starting from amino acid esters and carboxylic acid derivatives . Although the specific synthesis of "N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is not detailed, it is likely that similar synthetic strategies could be employed, involving the coupling of appropriate building blocks under controlled reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. The derivatives often have various substituents that can modulate the compound's biological activity and pharmacokinetic properties. The specific compound would have additional substituents, such as a butylphenyl group and a morpholinopropyl group, which could influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, primarily due to the reactive sites present in their molecular framework. These sites include the lactam carbonyl group and the thioether moiety, which can undergo nucleophilic attack or serve as ligands in coordination chemistry. The specific reactivity of "N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" would depend on the electronic and steric effects of its substituents, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are critical for the compound's suitability as a drug candidate. The presence of a morpholine ring in the compound could enhance its solubility in aqueous media, while the butylphenyl group might increase its lipophilicity, affecting its absorption and distribution in biological systems. The stability of the thioether linkage in the presence of biological nucleophiles would be an important consideration for the compound's in vivo stability.

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activity : A study synthesized derivatives similar to the compound and evaluated their antimicrobial and hemolytic activities. The compounds showed varying degrees of activity against selected microbial species, with some exhibiting significant potency and low toxicity, suggesting potential for biological screening and application in antimicrobial contexts (Gul et al., 2017).

Antifungal Agents : Another research identified derivatives of the compound as potent antifungal agents against Candida and Aspergillus species. The study highlighted the importance of structural modifications to enhance stability while retaining antifungal activity (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Activities : Derivatives of the compound were synthesized and tested for their analgesic and anti-inflammatory activities. One particular derivative showed potent analgesic and anti-inflammatory properties, indicating potential pharmaceutical applications (Alagarsamy et al., 2015).

Enzyme Inhibition and Molecular Docking : Research into N-aryl/aralkyl derivatives of the compound revealed their enzyme inhibitory potentials, particularly against acetylcholinesterase and butyrylcholinesterase. Molecular docking studies supported these findings, suggesting the compounds as promising lead molecules for further exploration (Riaz et al., 2020).

Antibacterial Activity : A study on pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, structurally related to the compound, showed promising antibacterial activity against various bacterial strains. This indicates potential use in the development of new antibacterial agents (Singh et al., 2010).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O3S/c1-2-3-7-21-10-12-22(13-11-21)28-25(32)20-35-26-23-8-4-5-9-24(23)31(27(33)29-26)15-6-14-30-16-18-34-19-17-30/h10-13H,2-9,14-20H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKNQMMZRRDBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)